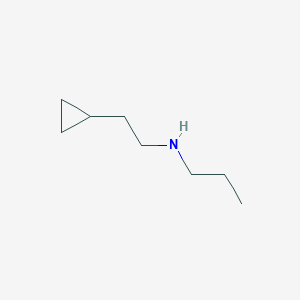
(2-Cyclopropylethyl)(propyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyclopropylethyl)(propyl)amine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclopropyl group attached to an ethyl chain, which is further connected to a propylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropylethyl)(propyl)amine can be achieved through several methods. One common approach involves the alkylation of cyclopropyl ethylamine with a propyl halide under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of a precursor compound, such as a nitrile or an imine, in the presence of a suitable catalyst like palladium on carbon. This method allows for the efficient and scalable production of the amine under controlled conditions .
化学反应分析
Types of Reactions
(2-Cyclopropylethyl)(propyl)amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the amine into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and peroxyacids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides and strong bases like sodium hydride or potassium tert-butoxide
Major Products Formed
Oxidation: Alkenes and N-oxides.
Reduction: Amine derivatives.
Substitution: Alkylated amines and ammonium salts
科学研究应用
(2-Cyclopropylethyl)(propyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Cyclopropylethyl)(propyl)amine involves its interaction with molecular targets such as enzymes. For example, it can inactivate cytochrome P450 enzymes through a mechanism involving initial one-electron oxidation at nitrogen, followed by scission of the cyclopropane ring, leading to covalent modification of the enzyme . This mechanism highlights its potential as a mechanism-based inhibitor in biochemical studies.
相似化合物的比较
Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the propylamine moiety.
Propylamine: Contains the propylamine group but lacks the cyclopropyl group.
Cyclopropyl ethylamine: Similar structure but without the additional propyl group.
Uniqueness
(2-Cyclopropylethyl)(propyl)amine is unique due to the combination of the cyclopropyl, ethyl, and propylamine groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C8H17N |
|---|---|
分子量 |
127.23 g/mol |
IUPAC 名称 |
N-(2-cyclopropylethyl)propan-1-amine |
InChI |
InChI=1S/C8H17N/c1-2-6-9-7-5-8-3-4-8/h8-9H,2-7H2,1H3 |
InChI 键 |
ZJXQHRCKLWXIED-UHFFFAOYSA-N |
规范 SMILES |
CCCNCCC1CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


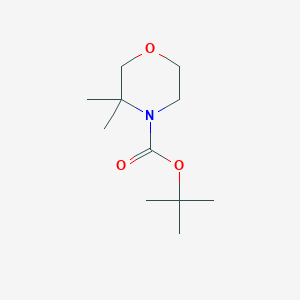
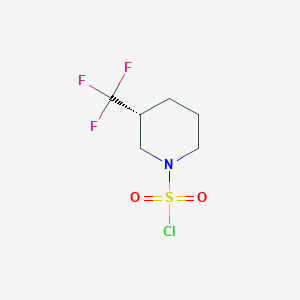
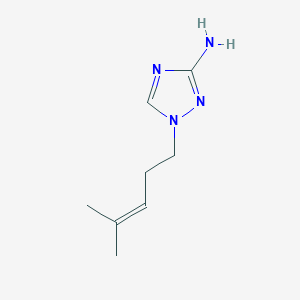
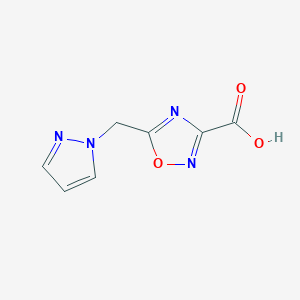
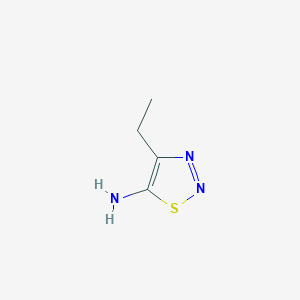
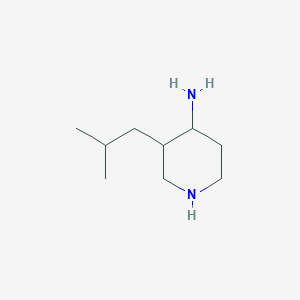
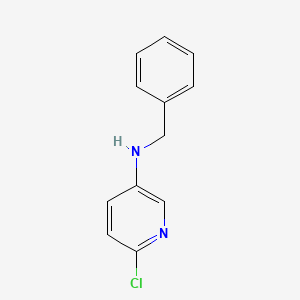
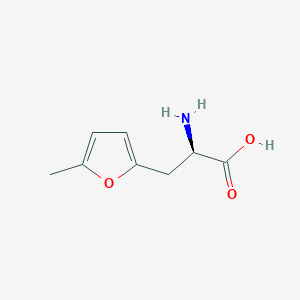
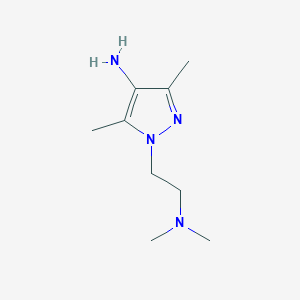
![1-[(2-Methylpentan-3-yl)amino]propan-2-ol](/img/structure/B15273762.png)
![6-[(Pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B15273774.png)
![5-Bromo-2,3-dimethylimidazo[2,1-B][1,3]thiazole](/img/structure/B15273779.png)
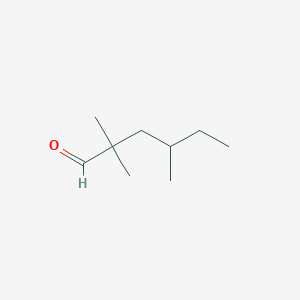
![Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid](/img/structure/B15273798.png)
